![molecular formula C9H11N5O B1334613 4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile CAS No. 78318-43-1](/img/structure/B1334613.png)
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile
Overview
Description
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-2-chloropyrimidine with morpholine in the presence of a base such as sodium hydride. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of oxides or hydroxylated products.
Reduction Reactions: Formation of amines or reduced derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile typically involves cyclization reactions. A common method includes the reaction of 4-amino-2-chloropyrimidine with morpholine in the presence of a base like sodium hydride. This reaction is usually conducted in a solvent such as dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods
In industrial settings, similar synthetic routes are employed but optimized for large-scale production. Techniques such as continuous flow reactors enhance yield and purity. Additionally, green chemistry principles are increasingly applied to minimize waste and improve sustainability .
Structure and Reactivity
This compound features a morpholine ring which imparts unique chemical properties. The compound can participate in various chemical reactions:
- Substitution Reactions : The amino group can engage in nucleophilic substitutions.
- Oxidation and Reduction Reactions : It can be oxidized to form oxides or reduced to yield amines.
- Cyclization Reactions : Capable of forming fused heterocyclic systems .
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore novel synthetic pathways and develop new materials .
Biology
Biologically, this compound is being investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets makes it a candidate for further research in biochemical pathways .
Medicine
In medical research, this compound has shown promise for various pharmacological activities, including:
- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses.
- Anticancer Activity : Explored as a potential agent against certain cancer types due to its inhibitory effects on tumor growth .
Industrial Uses
The compound is also utilized in developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals. Its unique properties enable innovations in product formulations and applications .
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit moderate to high antimicrobial activity against various bacteria and fungi. For instance, compounds derived from this structure have been tested against standard antimicrobial agents, showing promising results .
Case Study 2: Pharmacological Investigations
A study focused on the pharmacological effects of this compound revealed its potential as a cardiotonic agent, enhancing cardiac contractility. This application highlights its importance in developing treatments for cardiovascular diseases .
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-phenylpyrimidine
- 4-Amino-2-(4-piperidinyl)-5-pyrimidinecarbonitrile
- 4-Amino-2-(4-morpholinyl)-6-pyrimidinecarbonitrile
Uniqueness
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C9H11N5O
- Molecular Weight : 205.22 g/mol
- Structure : The compound features a pyrimidine ring substituted with an amino group and a morpholine moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notably, it has been shown to inhibit phosphodiesterase 4B (PDE4B), which plays a significant role in inflammatory responses. This inhibition can lead to reduced inflammation and may have implications in treating inflammatory diseases.
Biological Activities
1. Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. For example, similar compounds have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) with reported IC50 values in the nanomolar range .
2. Antimalarial Activity
Studies on related pyrimidine derivatives have demonstrated significant antiplasmodial activity against Plasmodium falciparum. The mechanism involves the formation of reversible thioimidate intermediates with cysteine residues of cysteine proteases, leading to enzyme inhibition . The structural modifications in this compound may enhance its efficacy against malaria.
3. Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. It is believed that the nitrile group present in the structure may contribute to its antimicrobial activity by interacting with bacterial enzymes or cellular components.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Amino-2-methylpyrimidine-5-carbonitrile | C6H6N4 | Simpler structure; lacks morpholine |
2-Amino-5-pyrimidinecarbonitrile | C7H7N5 | Different substitution pattern on the pyrimidine ring |
6-Methylpyrimidin-4-amine | C7H9N3 | Additional methyl group; different biological activity |
These comparisons highlight how the morpholine substitution in this compound may enhance its biological properties relative to simpler derivatives.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various thienopyrimidine derivatives on human cancer cell lines, revealing that certain derivatives exhibited IC50 values as low as 9.1 nM against MCF-7 cells. This suggests that modifications similar to those in this compound could yield potent anticancer agents .
Case Study 2: Antimalarial Efficacy
Research on pyrimidine-quinoline hybrids indicated that compounds with cyano groups demonstrated superior antiplasmodial activity compared to those without. The presence of a nitrile group was crucial for enhancing efficacy against both drug-sensitive and resistant strains of P. falciparum. This finding underscores the potential of this compound in developing new antimalarial therapies.
Properties
IUPAC Name |
4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-5-7-6-12-9(13-8(7)11)14-1-3-15-4-2-14/h6H,1-4H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZKCFHKBVSIMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383239 | |
Record name | 4-Amino-2-(morpholin-4-yl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78318-43-1 | |
Record name | 4-Amino-2-(morpholin-4-yl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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